10-O-Methylprotosappanin B
Overview
Description
10-O-Methylprotosappanin B is a protosappanin . It is a natural product derived from plants, specifically from the Leguminosae family and Caesalpinia sappan L . Its molecular weight is 318.32 and its formula is C17H18O6 .
Molecular Structure Analysis
The molecular structure of 10-O-Methylprotosappanin B is represented by the SMILES string: OC1=CC2=C (C=C1)C3=C (C=C (OC)C (O)=C3)CC (O) (CO)CO2 . This indicates the presence of oxygen, carbon, and hydrogen atoms in its structure. For a detailed molecular structure analysis, specialized software or resources that can interpret and visualize this SMILES string may be needed.
Physical And Chemical Properties Analysis
10-O-Methylprotosappanin B has a molecular weight of 318.32 and its formula is C17H18O6 . The search results do not provide further information about its physical and chemical properties. For a comprehensive analysis of these properties, more specific resources or databases may be needed.
Scientific Research Applications
1. Antitumor Effects
- Summary of Application: Protosappanin B, which can be extracted from Lignum Sappan, has been found to have significant antitumor effects. It has been tested on various types of cancer cells, including human bladder cancer T24 cells and mouse bladder cancer BTT cells .
- Methods of Application: The compound was extracted from Lignum Sappan using boiling water and ethyl acetate, then separated by column chromatography. The effects on tumor cell viability and growth were evaluated in vitro by trypan blue exclusion and MTT assays .
- Results or Outcomes: Protosappanin B reduced the viability of human bladder cancer T24 cells and mouse bladder cancer BTT cells in a time-dependent manner. It also significantly inhibited the growth of the human colon cancer cell lines HCT-116 and SW-480 .
2. Apoptosis Promotion and Cell Cycle Arrest
- Summary of Application: Protosappanin B has been found to promote apoptosis and cause G1 cell cycle arrest in human bladder cancer cells .
- Methods of Application: The effects of protosappanin B on cell apoptosis and cell cycle were analyzed using flow cytometry .
- Results or Outcomes: Protosappanin B caused concentration-dependent inhibition of cell growth, with IC50 of 82.78 μg/mL in T24 cells and 113.79 μg/mL in 5637 cells. It also caused concentration-dependent increases in T24 and 5637 cell apoptosis .
Safety And Hazards
properties
IUPAC Name |
10-(hydroxymethyl)-14-methoxy-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,15-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O6/c1-22-16-4-10-7-17(21,8-18)9-23-15-5-11(19)2-3-12(15)13(10)6-14(16)20/h2-6,18-21H,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBIWBGTEYMVRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(COC3=C2C=CC(=C3)O)(CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10-O-Methylprotosappanin B |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.